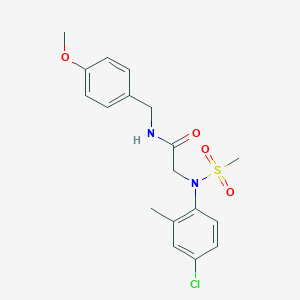![molecular formula C17H16ClN3O2S B258601 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258601.png)
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, also known as CTMP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. CTMP is a thienopyridine derivative that acts as a potent inhibitor of protein kinase B (PKB/Akt) signaling pathway.
Wirkmechanismus
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide acts as a competitive inhibitor of PKB/Akt signaling pathway by binding to the PH domain of PKB/Akt. This binding prevents the translocation of PKB/Akt to the plasma membrane, where it is activated by phosphorylation. As a result, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide inhibits the downstream signaling events that are regulated by PKB/Akt, leading to the suppression of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been shown to exert several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide inhibits the proliferation and survival of several cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide suppresses tumor growth in mouse models of breast and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKB/Akt signaling pathway, making it an ideal tool to study the role of this pathway in various cellular processes. 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings.
However, there are also some limitations to the use of 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide in lab experiments. 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a small molecule that can be rapidly metabolized and eliminated from the body, which can limit its effectiveness in vivo. Additionally, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide research include the development of more potent and selective inhibitors of PKB/Akt signaling pathway, exploration of the therapeutic potential of 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, and the development of new experimental approaches to study the role of PKB/Akt signaling pathway in various cellular processes.
Synthesemethoden
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can be synthesized using a multistep process that involves the reaction of 3-chlorophenylacetonitrile with 2-methylthiophene-3-carboxaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 3-aminobenzoic acid in the presence of sodium hydride to yield the final product, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been widely used in scientific research as a tool to study the PKB/Akt signaling pathway. This pathway plays a crucial role in several cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been linked to the development of several diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
Produktname |
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
|---|---|
Molekularformel |
C17H16ClN3O2S |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
3-amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O2S/c1-9-6-10(8-23-2)13-14(19)15(24-17(13)20-9)16(22)21-12-5-3-4-11(18)7-12/h3-7H,8,19H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
VOUBWPPYTBALCS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C1)COC)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)N |
Kanonische SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC(=CC=C3)Cl)N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)


![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)


![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)

